

Application Notes and Protocols for Vosaroxin and Cytarabine Combination Therapy

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Compound of Interest

Compound Name: Vosaroxin

Cat. No.: B1683919

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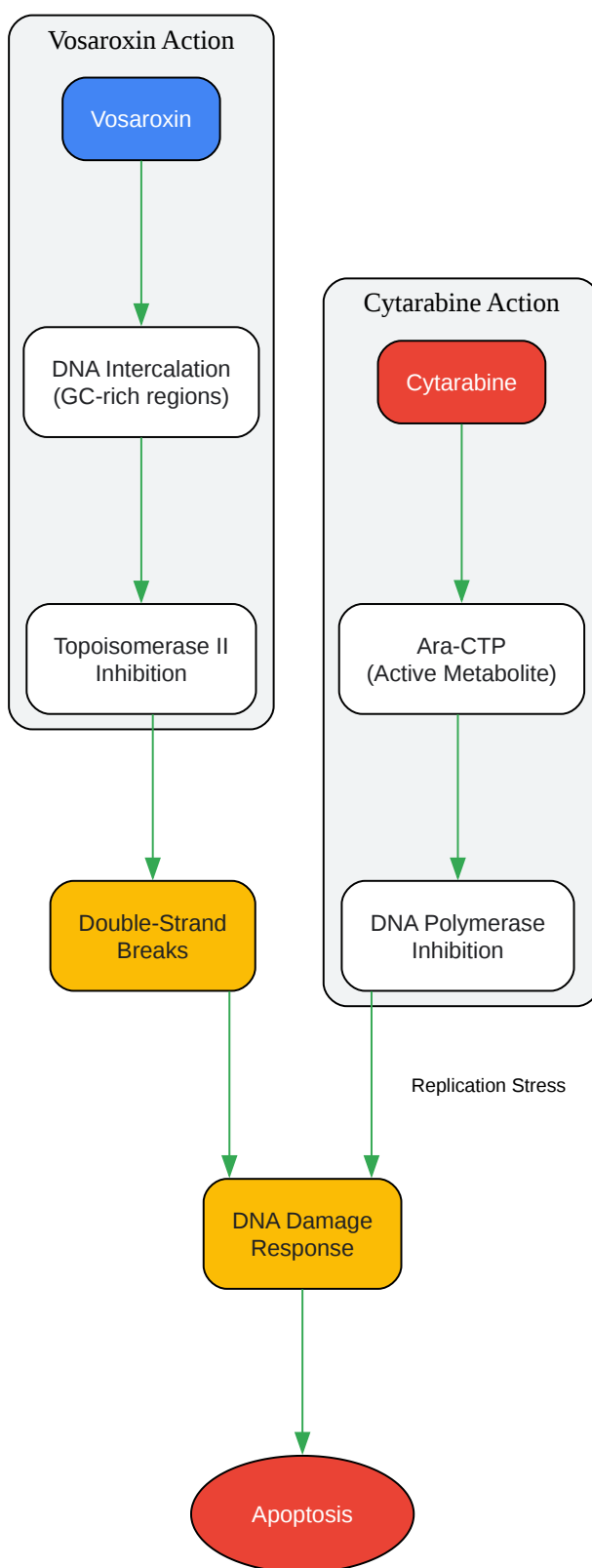
These application notes provide a comprehensive overview of the combination therapy of **Vosaroxin** with cytarabine for the treatment of Acute Myeloid Leukemia (AML), intended for researchers, scientists, and drug development professionals. The information is compiled from various clinical trials to guide further research and development.

Mechanism of Action and Rationale for Combination

Vosaroxin is a first-in-class anticancer quinolone derivative that functions as a topoisomerase II inhibitor.[1][2] Its mechanism involves intercalating into DNA at GC-rich regions, which inhibits the catalytic activity of topoisomerase II, leading to replication-dependent DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][3] Preclinical studies have demonstrated that **Vosaroxin** exhibits synergistic cytotoxic effects when combined with cytarabine, a nucleoside analog that inhibits DNA synthesis, in various leukemia cell lines and primary AML blasts.[4][5] This synergy provides a strong rationale for the clinical investigation of this combination regimen in AML. Notably, **Vosaroxin**'s activity is independent of p53 and it is not a substrate for P-glycoprotein (P-gp) mediated efflux, suggesting it may overcome common mechanisms of chemotherapy resistance.[1][5]

Signaling Pathway of Vosaroxin and Cytarabine

The combined action of **Vosaroxin** and cytarabine ultimately leads to apoptosis of cancer cells through DNA damage pathways.



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Caption: Mechanism of action for **Vosaroxin** and Cytarabine combination therapy.

Clinical Trial Data Summary

The combination of **Vosaroxin** and cytarabine has been evaluated in several clinical trials, primarily in patients with relapsed or refractory AML. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of Vosaroxin and Cytarabine in Relapsed/Refractory AML

Clinical Trial	Patient Population	Treatment Arm	N	Complete Remission (CR) Rate	CR + CRi Rate	Median Overall Survival (OS)	30-Day All-Cause Mortality
Phase 1b/2 (NCT00541866)[2]	Relapsed /Refractory AML	Vosaroxin (80-90 mg/m ²) + Cytarabine	69	25%	28%	Not Reported	2.5%
VALOR (Phase 3, NCT01191801)[6]	First Relapsed /Refractory AML	Vosaroxin (90/70 mg/m ²) + Cytarabine (1 g/m ²)	356	30.1%	Not Reported	7.5 months	8%
VALOR (Phase 3, NCT01191801)[6][7]	First Relapsed /Refractory AML	Placebo + Cytarabine (1 g/m ²)	355	16.3%	Not Reported	6.1 months	7%
VALOR (Subgroup Analysis)[7]	Age ≥60 years	Vosaroxin + Cytarabine	-	31.9%	Not Reported	7.1 months	Not Reported
VALOR (Subgroup Analysis)[7]	Age ≥60 years	Placebo + Cytarabine	-	13.8%	Not Reported	5.0 months	Not Reported

CRi: Complete Remission with incomplete blood count recovery

Table 2: Efficacy of Vosaroxin and Cytarabine in Newly Diagnosed AML

Clinical Trial	Patient Population	Treatment Arm	N	CR Rate	CR/CRi Rate	1-Year OS Rate
VITAL (Phase 2, NCT02658487)[8]	Newly Diagnosed AML (≥55 yrs or high-risk 18-54 yrs)	Vosaroxin (90/70 mg/m ²) + Infusional Cytarabine (100 mg/m ² /day)	42	48%	55%	48%

Experimental Protocols

The following are detailed methodologies for the administration of **Vosaroxin** and cytarabine as investigated in key clinical trials.

Protocol 1: Phase 1b/2 Study in Relapsed/Refractory AML (NCT00541866)

This study evaluated two different schedules of cytarabine administration with escalating doses of **Vosaroxin**.[\[4\]](#)[\[2\]](#)

Patient Population: Patients with relapsed or refractory AML.[\[4\]](#)

Treatment Regimen:

- **Vosaroxin**: Administered as a 10-minute intravenous infusion on days 1 and 4.[\[4\]](#)[\[2\]](#) Dose escalation ranged from 10 to 90 mg/m².[\[4\]](#)[\[2\]](#)
- Cytarabine Schedule A: 400 mg/m²/day administered as a 24-hour continuous intravenous infusion on days 1-5.[\[4\]](#)[\[2\]](#) The maximum tolerated dose (MTD) of **Vosaroxin** for this schedule was 80 mg/m².[\[4\]](#)[\[2\]](#)

- Cytarabine Schedule B: 1 g/m²/day administered as a 2-hour intravenous infusion on days 1-5.[4][2] The recommended Phase 2 dose of **Vosaroxin** for this schedule was 90 mg/m². [4][2]

Dose Escalation: A standard 3+3 design was used for dose escalation.[4]

Supportive Care: Prophylactic antiemetics and hydration were administered.

Protocol 2: VALOR Phase 3 Trial in Relapsed/Refractory AML (NCT01191801)

This was a randomized, double-blind, placebo-controlled trial.[6][9]

Patient Population: Patients aged 18 years or older with first relapsed or refractory AML.[6]

Treatment Regimen:

- Induction (First Cycle):
 - **Vosaroxin** Arm: **Vosaroxin** 90 mg/m² as a 10-minute intravenous infusion on days 1 and 4, plus Cytarabine 1 g/m² as a 2-hour intravenous infusion on days 1-5.[6]
 - Placebo Arm: Placebo on days 1 and 4, plus Cytarabine 1 g/m² as a 2-hour intravenous infusion on days 1-5.[6]
- Re-induction/Consolidation (Subsequent Cycles):
 - **Vosaroxin** Arm: **Vosaroxin** 70 mg/m² on days 1 and 4, plus Cytarabine 1 g/m² on days 1-5.[6]
 - Placebo Arm: Placebo on days 1 and 4, plus Cytarabine 1 g/m² on days 1-5.[6]

Randomization: Patients were randomized 1:1 to either the **Vosaroxin** or placebo arm.[6]

Protocol 3: VITAL Phase 2 Trial in Newly Diagnosed AML (NCT02658487)

This was a single-arm, open-label, two-stage Phase 2 study.[8]

Patient Population: Patients with newly diagnosed AML, either >55 years of age or 18-54 years with high-risk disease.[8]

Treatment Regimen:

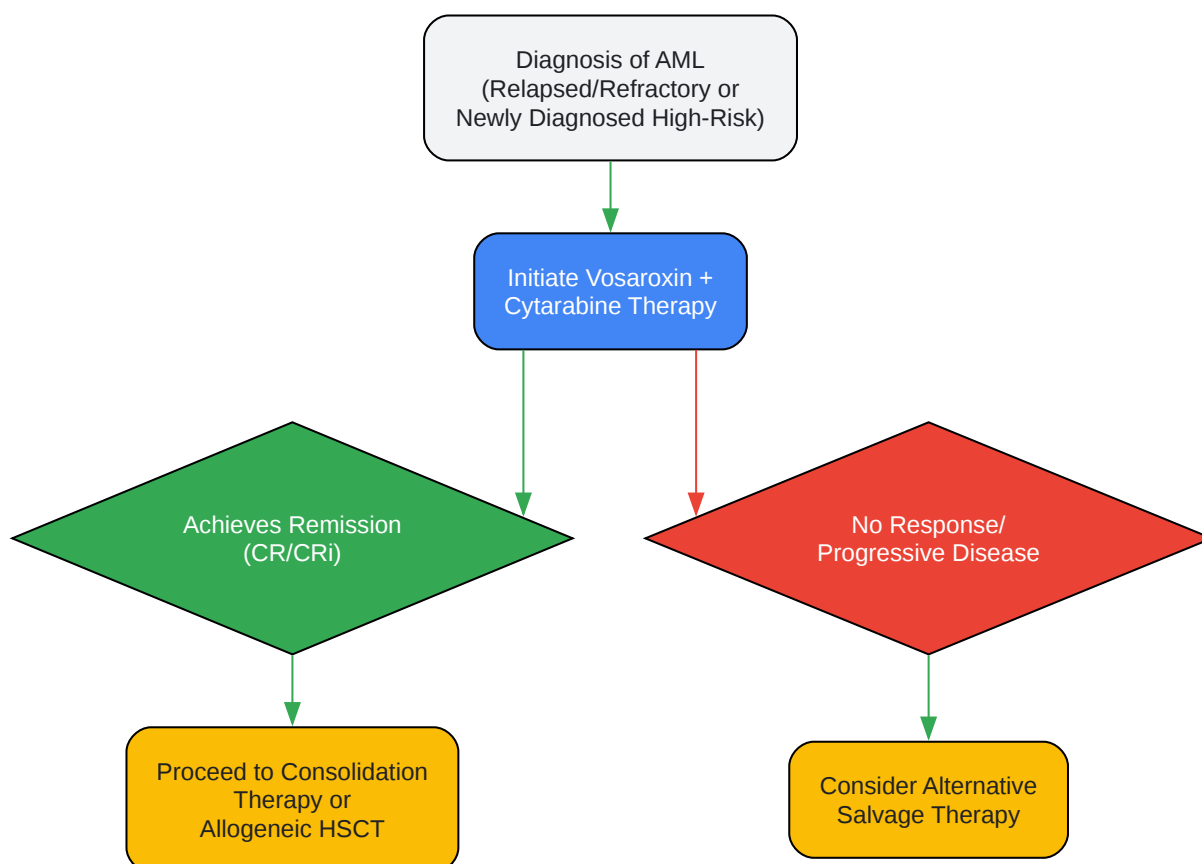
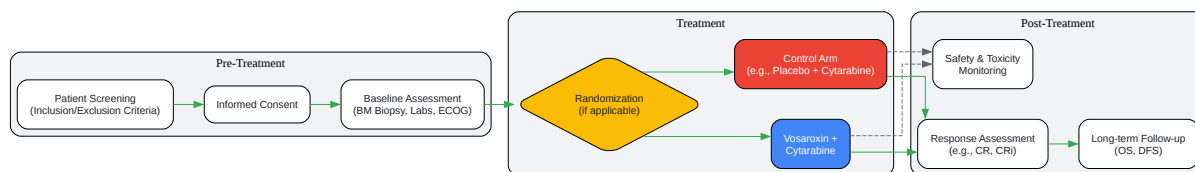
- Induction:
 - **Vosaroxin** 90 mg/m² as a 10-minute intravenous infusion on days 1 and 4.[8]
 - Cytarabine 100 mg/m²/day as a continuous intravenous infusion on days 1-7.[8]
- Re-induction:
 - **Vosaroxin** 70 mg/m² on days 1 and 4.[8]
 - Cytarabine 100 mg/m²/day on days 1-7.[8]
- Consolidation:
 - **Vosaroxin** and cytarabine could be administered for up to two consolidation cycles.[10]

Supportive Care: Oral cryotherapy was administered during **Vosaroxin** infusion as prophylaxis for oral mucositis.[8]

Experimental Workflow and Logical Relationships

Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating **Vosaroxin** and cytarabine combination therapy.



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